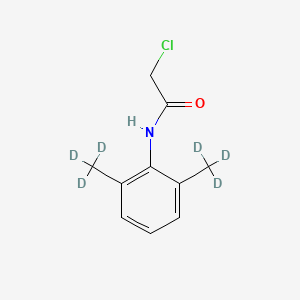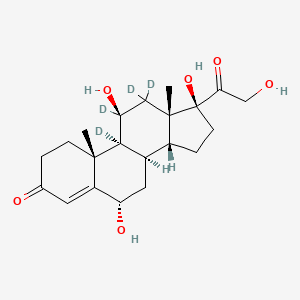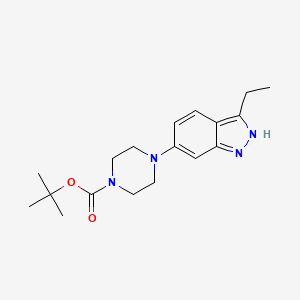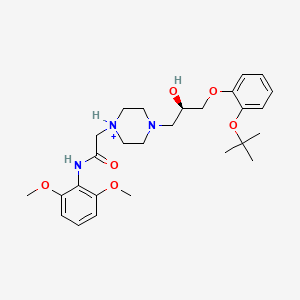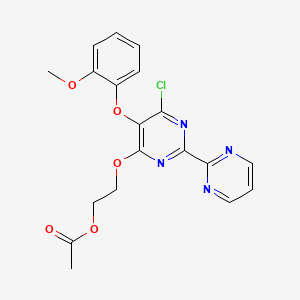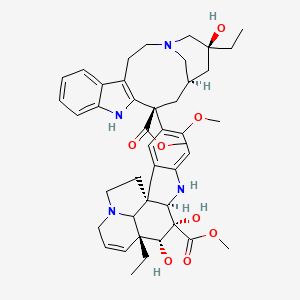
Desacetyl Desformylvincristine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desacetyl Desformylvincristine is a derivative of vincristine, an antitumor alkaloid isolated from the periwinkle plant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Desacetyl Desformylvincristine can be synthesized through a series of chemical reactions involving the deacetylation and de-formylation of vincristine. One common method involves the use of Me3SI-mediated chemoselective deacetylation, which employs KMnO4 as an additive . This method is attractive due to its efficiency and the ability to tolerate diverse and sensitive functional groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar deacetylation and de-formylation techniques. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Desacetyl Desformylvincristine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles like NH3. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Applications De Recherche Scientifique
Desacetyl Desformylvincristine has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and its potential as a tool for understanding cell biology.
Medicine: Investigated for its potential as an antitumor agent, particularly in the treatment of various cancers.
Industry: Utilized in the development of new pharmaceuticals and as a component in drug formulation
Mécanisme D'action
Desacetyl Desformylvincristine exerts its effects by interacting with specific molecular targets and pathways within cells. It is known to bind to tubulin, a protein involved in cell division, thereby inhibiting the formation of microtubules and preventing cell division. This mechanism is similar to that of vincristine, making it a potent antitumor agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vincristine: The parent compound from which Desacetyl Desformylvincristine is derived. It is widely used in cancer treatment.
Vinblastine: Another antitumor alkaloid with a similar mechanism of action but different chemical structure.
Vindesine: A semi-synthetic derivative of vinblastine with enhanced antitumor activity.
Uniqueness
This compound is unique due to its specific chemical modifications, which may confer distinct pharmacological properties compared to its parent compound and other similar alkaloids. These modifications can affect its bioavailability, potency, and toxicity, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C43H54N4O8 |
|---|---|
Poids moléculaire |
754.9 g/mol |
Nom IUPAC |
methyl (1S,9R,10S,11R,12R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C43H54N4O8/c1-6-39(51)21-25-22-42(37(49)54-4,33-27(13-17-46(23-25)24-39)26-11-8-9-12-30(26)44-33)29-19-28-31(20-32(29)53-3)45-34-41(28)15-18-47-16-10-14-40(7-2,35(41)47)36(48)43(34,52)38(50)55-5/h8-12,14,19-20,25,34-36,44-45,48,51-52H,6-7,13,15-18,21-24H2,1-5H3/t25-,34+,35?,36+,39-,40+,41-,42-,43-/m0/s1 |
Clé InChI |
VOZLTEFTENESPM-SBDANSSASA-N |
SMILES isomérique |
CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |
SMILES canonique |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


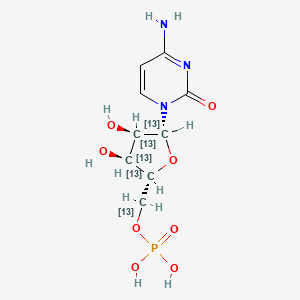
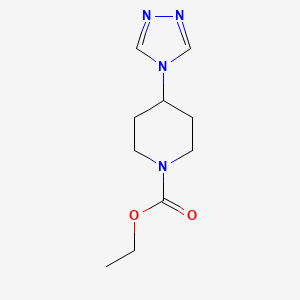
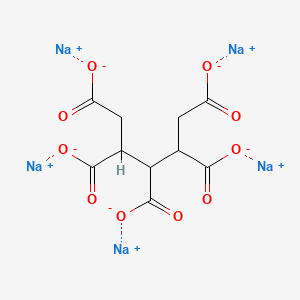

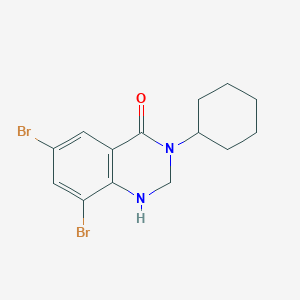
![[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl] acetate](/img/structure/B13849587.png)

